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Compound of Interest

Compound Name: Ferrous bromide

An In-depth Technical Guide to the Electronic Configuration of Iron in Ferrous Bromide

Abstract

This technical guide provides a comprehensive analysis of the electronic configuration of the
iron center in ferrous bromide (FeBr2). Utilizing the framework of Crystal Field Theory (CFT),
this document elucidates the oxidation state of iron, the d-orbital splitting in the crystalline solid,
and the resulting high-spin electronic configuration. The theoretical principles are substantiated
with quantitative data and detailed protocols for experimental verification using UV-Visible
Spectroscopy and Magnetic Susceptibility measurements. This whitepaper is intended for
researchers, scientists, and professionals in chemistry and materials science, offering
foundational knowledge crucial for understanding the magnetic and spectroscopic properties of
this compound.

Theoretical Framework: The Iron(ll) Cation

The electronic configuration of an element is fundamental to understanding its chemical
behavior. For a neutral iron atom (Fe), with an atomic number of 26, the configuration is [Ar]
3d® 4s2.[1][2] In ionic compounds, iron typically exists in one of two common oxidation states:
+2 (ferrous) or +3 (ferric).

In ferrous bromide (FeBrz2), the bromide anion (Br~) carries a charge of -1. To maintain charge
neutrality in the compound, the iron cation must possess a +2 charge.[3] This ferrous ion (Fe2*)
is formed by the loss of the two outermost electrons from the neutral atom. According to the
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principles of ionization for transition metals, electrons are first removed from the shell with the
highest principal quantum number, which in this case is the 4s orbital.[2][4][5][6]

Therefore, the ground-state electronic configuration of the gaseous Fe2* ion is [Ar] 3d®.[1][4][5]

[6]

Species Atomic Number (Z) Electronic Configuration

1s2 252 2p® 3s2 3p® 3d° 4s2 or

Iron Atom (Fe) 26 [A] 36 4s?
r s

1s2 252 2p® 3s2 3p® 3d° or [Ar]

Ferrous lon (Fez*) 26 (24 electrons) 36

Crystal Field Theory and d-Orbital Splitting in
Ferrous Bromide

While the [Ar] 3d® configuration describes the free ion, the arrangement of these d-electrons is
altered in the presence of surrounding ligands in a crystal lattice. Crystal Field Theory (CFT)
provides a robust model for this phenomenon, treating the ligands as point charges that
interact electrostatically with the d-orbitals of the central metal ion.[7][8]

Coordination Geometry and Ligand Field

Solid-state analysis of ferrous bromide reveals that it adopts a polymeric cadmium iodide
(CdI2) crystal structure.[9] In this arrangement, each Fe2* ion is coordinated to six bromide
ions, forming an octahedral geometry.[9][10] The six Br~ ligands are positioned along the £x,
1y, and £z axes, creating an octahedral crystal field.

This field removes the degeneracy of the five d-orbitals, splitting them into two distinct energy
levels:[11][12]

o t2g set: A lower-energy, triply degenerate set comprisingthed xy ,d xz ,andd _yz
orbitals, which are oriented between the coordinate axes and thus experience less
electrostatic repulsion from the ligands.[8][12]
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e e_g_ set: A higher-energy, doubly degenerate set comprising the d_z2 and d_x2y2 orbitals,
which point directly towards the ligands along the axes and experience greater repulsion.[8]
[12]

The energy separation between these two sets is denoted as the crystal field splitting energy,
A oct_(or 10Dq).[7][8]

High-Spin Configuration

The specific arrangement of the six d-electrons of Fe2* within the split tzg and e_g_ orbitals
depends on the relative magnitudes of A_oct_ and the electron pairing energy (P). Bromide
(Br™) is classified as a weak-field ligand in the spectrochemical series, meaning it induces a
relatively small A_oct_.

For FeBrz, the splitting energy is less than the energy required to pair electrons in the same
orbital (A_oct_ < P). Consequently, electrons will occupy the higher-energy e _g_ orbitals before
pairing up in the lower-energy tzg orbitals, maximizing the number of unpaired electrons. This
arrangement is known as a high-spin configuration.[12][13]

The filling of the d-orbitals for a d® high-spin complex proceeds as follows: the first five
electrons singly occupy each of the five d-orbitals (three in t=g, two in e_g_) according to
Hund's rule, and the sixth electron pairs up in one of the t2g orbitals.[11] This results in the final
electronic configuration for iron in ferrous bromide: t2g* e_g2.[13][14]

Caption: d-orbital splitting for a high-spin d® ion (Fe?*) in an octahedral field.

Quantitative Data and Magnetic Properties

The t2g* e_g? configuration possesses four unpaired electrons, which imparts significant
paramagnetic properties to ferrous bromide.[9][11] The theoretical spin-only magnetic
moment (U_so_) can be calculated using the formula:

b_so_ =V[n(n+2)]
where n is the number of unpaired electrons. For FeBrz, with n=4:

u_so_ =V[4(4+2)] = V24 = 4.90 Bohr Magnetons (u_B_)
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Experimental measurements confirm this high-spin state. While values vary slightly depending
on the method, they are consistently in the range expected for four unpaired electrons,
accounting for some orbital angular momentum contribution.[15]

Parameter Theoretical Value Experimental Value
Oxidation State of Iron +2 +2

d-electron Count 6 6

Unpaired Electrons (n) 4 4

Spin-Only Magnetic Moment ~490u_B_ 4.0-4.4p_B_[10][15]

Experimental Protocols for Verification

The electronic configuration of iron in FeBrz2 can be confirmed through spectroscopic and
magnetic characterization techniques.

Protocol: UV-Visible Spectroscopy

Objective: To measure the d-d electronic transitions and determine the crystal field splitting
energy (A_oct ).

Methodology:

o Sample Preparation: Prepare a solution of FeBrz of known concentration using a non-
coordinating or weakly coordinating solvent (e.g., acetonitrile) to minimize displacement of
the bromide ligands. All handling should be performed in an inert atmosphere (e.g., a
glovebox) as Fe(ll) salts are susceptible to oxidation.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer calibrated according to
standard procedures.

o Data Acquisition:

o Filla 1 cm path length quartz cuvette with the pure solvent to be used as a reference
(blank).
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o Fill a matching cuvette with the FeBrz solution.

o Scan a wavelength range from approximately 300 nm to 1100 nm to cover the visible and
near-infrared regions where d-d transitions for Fe(ll) typically occur.[16][17]

o Data Analysis:

o The resulting spectrum will show absorbance as a function of wavelength. For high-spin d®°
complexes, a broad, weak absorption band corresponding to the spin-allowed tzg - e_g_
transition is expected.

o Identify the wavelength of maximum absorbance (A_max_).

o Calculate the energy of this transition, which corresponds to A_oct_, using the equation:
A _oct_=hc/A_max_, where h is Planck's constant, and c is the speed of light.

Protocol: Magnetic Susceptibility Measurement

Objective: To determine the effective magnetic moment (u_eff_) and thereby confirm the
number of unpaired electrons.

Methodology (Gouy Method):

o Sample Preparation: A finely powdered, dry sample of FeBrz is packed uniformly into a
cylindrical sample tube (Gouy tube) of a known length and cross-sectional area.

 Instrumentation: A Gouy balance, which consists of an analytical balance and a strong
electromagnet, is used.[18]

o Data Acquisition:

o The sample tube is suspended from the balance and positioned so that its bottom is in the
center of the magnetic field, and its top is outside the field.

o The apparent mass of the sample is measured with the magnetic field off (m_off ).

o The magnetic field is turned on to a calibrated strength, and the new apparent mass is
measured (m_on_). Paramagnetic samples will be pulled into the field, resulting in an
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increase in apparent mass.[18]

o Data Analysis:

o The change in mass (Am =m_on_ - m_off ) is used to calculate the gram magnetic
susceptibility (x_g_).

o This value is converted to the molar magnetic susceptibility (x_M_) and corrected for the
diamagnetic contributions of the Fe2* and Br~ ions.

o The effective magnetic moment (u_eff ) is calculated from the corrected molar
susceptibility using the equation: p_eff =2.828 * V(x_M_ * T), where T is the absolute
temperature.

o The resulting p_eff _is compared to the theoretical spin-only value to determine the
number of unpaired electrons.

Experimental Workflow

Spectroscopic Characterization

Prepare Solution Acquire UV-Vis
,anert Atmosphere) ( Spectrum Calculate A_oct_ |
FeBr2 Sample Data Correla’gion Confirm: High-Spin d®
(Anhydrous Powder) Magnetic Characterization and Analysis (tg* e_g?)

S o
»[ Measure Mass Change ~
Pack Gouy Tube in Magnetic Field Calculate p_eff_

Click to download full resolution via product page

Caption: Workflow for the experimental characterization of FeBr-.

Conclusion
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The electronic configuration of iron in ferrous bromide (FeBr2) is definitively characterized as
a high-spin d® system. The Fe2* cation, possessing six d-electrons, is situated in an octahedral
crystal field generated by six surrounding bromide ligands. As Br~ is a weak-field ligand, the
crystal field splitting energy is insufficient to overcome electron pairing energy, leading to the
t2g* e_g? configuration with four unpaired electrons. This theoretical model is strongly
supported by quantitative magnetic susceptibility data and can be experimentally verified
through spectroscopic analysis. A thorough understanding of this electronic structure is
essential for accurately predicting the magnetic, catalytic, and reactive properties of ferrous
bromide and related iron(ll) compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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